(R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine
Description
Properties
IUPAC Name |
(2R)-2-methyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-4-3-7-12(9)8-10-5-2-6-11-10/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEIKBSYDWVNTP-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1C[C@@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677279 | |
| Record name | (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867256-73-3 | |
| Record name | (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article explores its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- CAS Number : 867256-73-3
Biological Activity Overview
The compound exhibits significant biological activities, primarily as an antimicrobial agent. The following sections detail its antibacterial and antifungal properties, supported by research findings.
Antibacterial Activity
Recent studies highlight the antibacterial efficacy of pyrrolidine derivatives, including this compound.
Case Study: Antibacterial Efficacy
A study evaluated various pyrrolidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. Specifically, the compound demonstrated complete bactericidal activity against these pathogens within 8 hours of exposure .
| Compound | Bacterial Strain | MIC (mg/mL) | Time to Kill (hours) |
|---|---|---|---|
| This compound | S. aureus | 0.0039 | 8 |
| This compound | E. coli | 0.025 | 8 |
The antibacterial action is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The presence of electron-donating groups enhances its activity against Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity.
Research Findings on Antifungal Efficacy
In vitro tests demonstrated that certain pyrrolidine derivatives displayed moderate antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| This compound | C. albicans | 16.69 |
| This compound | F. oxysporum | 56.74 |
Structure-Activity Relationship (SAR)
The structural modifications in pyrrolidine derivatives significantly influence their biological activity. Substituents on the piperidine ring have been shown to enhance both antibacterial and antifungal properties, indicating a strong correlation between molecular structure and bioactivity .
Scientific Research Applications
Histamine Receptor Ligand
Preliminary studies indicate that (R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine may exhibit selective activity towards certain histamine receptor subtypes. This selectivity is crucial for developing treatments for conditions such as allergies and gastric acid disorders. The compound's ability to interact with histamine receptors suggests potential therapeutic applications, particularly in designing drugs that minimize side effects while maximizing efficacy .
Synthesis of Derivatives
The compound can participate in various chemical reactions typical of secondary amines, allowing for the synthesis of derivatives with enhanced biological activities or different pharmacological profiles. This versatility is essential for researchers looking to modify existing compounds or develop new therapeutic agents.
Organocatalysis
This compound can serve as an organocatalyst in asymmetric synthesis processes, including Aldol condensation and Mannich reactions. These reactions are vital for producing optically active organic compounds, which are essential in pharmaceuticals and agrochemicals .
Enantioselective Reactions
The compound has been employed to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones. This application highlights its role in generating chiral building blocks that are crucial for synthesizing biologically active molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variations
(R)- vs. (S)-Enantiomers
- Key Example: (R)-1-Methyl-2-pyrrolidin-1-ylmethyl-pyrrolidine (CAS 909772-67-4) differs only in the configuration of the pyrrolidinylmethyl group (R vs. S). Studies show that stereochemistry critically influences binding affinity. For instance, (R)-aminopyrrolidine derivatives exhibit enhanced hydrogen bonding and potency compared to (S)-counterparts in kinase inhibition assays .
- Activity Impact : In a study comparing (R)-pyrrolidine (compound 18) with (S)-piperidine (compound 17), the (R)-configuration improved IC₅₀ values by >50% due to optimal hydrogen-bonding interactions .
Ring Size and Substitution
Pyrrolidine vs. Piperidine Analogs
- Piperidine Derivatives : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) reduces potency. For example, D-proline (compound 31, a piperidine analog) showed a 9-fold drop in activity compared to the parent pyrrolidine derivative (compound 4) .
Substituent Effects
- Aryl vs. Alkyl Substituents : Aryl-substituted pyrrolidines (e.g., 4-trifluoromethylphenyl) generally show higher potency than alkyl-substituted analogs due to enhanced π-π interactions in hydrophobic binding pockets . However, the target compound’s pyrrolidinylmethyl group may favor solubility over aromaticity, balancing bioavailability and target engagement .
Research Findings and Trends
Structure-Activity Relationships (SAR)
- Stereochemistry : The (R)-configuration at the 2-methyl position enhances steric complementarity in enzyme active sites, while the (S)-pyrrolidinylmethyl group promotes solubility .
- Ring Rigidity: Bicyclic pyrrolidines exhibit higher metabolic stability than monocyclic analogs, as evidenced by reduced CYP450-mediated oxidation in hepatic microsomal assays .
Limitations and Challenges
- Synthetic Complexity : Introducing chirality in bicyclic pyrrolidines requires multi-step enantioselective synthesis, often involving chiral auxiliaries or catalysts .
- Toxicity : The compound’s acute oral toxicity (H302) and respiratory irritation (H335) necessitate careful handling in industrial settings .
Preparation Methods
Synthesis of (R)-2-methylpyrrolidine Unit
A key precursor is (R)-2-methylpyrrolidine, which can be prepared via catalytic hydrogenation of 2-methylpyrroline, a commercially available and inexpensive starting material. The process is summarized as follows:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Hydrogenation of 2-methylpyrroline | Catalytic hydrogenation using platinum catalysts | Catalyst: 5% Pt on carbon or platinum (IV) oxide; solvent: ethanol/methanol mixture (2:1 to 3:1 v/v); temperature: ambient |
| 2. Isolation of tartrate salt | Formation of (R)-2-methylpyrrolidine L-tartrate salt | Optical purity ≥ 50% ee |
| 3. Base treatment | Conversion of tartrate salt to free base (R)-2-methylpyrrolidine | Standard base treatment and isolation |
This method is notable for its safety, cost-effectiveness, and scalability, avoiding corrosive reagents and intermediate isolation steps. The hydrogenation is performed at ambient temperature, and the catalyst is removed by filtration. The tartrate salt intermediate ensures optical purity and facilitates purification.
Synthesis of (S)-pyrrolidin-2-ylmethyl Unit
The (S)-pyrrolidin-2-ylmethyl moiety is typically derived from commercially available chiral pyrrolidine derivatives or synthesized via stereoselective methods such as:
- Chiral pool synthesis from L-proline or other natural amino acids.
- Resolution of racemic mixtures using chiral acids or bases.
- Asymmetric catalysis employing chiral ligands or catalysts.
Specific preparation details for this unit in the context of the target compound are less directly documented but generally follow established chiral amine synthesis protocols.
Coupling to Form (R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine
The linkage between the (R)-2-methylpyrrolidine and the (S)-pyrrolidin-2-ylmethyl group is typically achieved through nucleophilic substitution or reductive amination reactions. Although exact detailed procedures for this specific compound are limited, analogous methods include:
- Reaction of (R)-2-methylpyrrolidine with a suitable electrophilic (S)-pyrrolidin-2-ylmethyl derivative.
- Use of coupling agents or catalysts to promote selective bond formation.
- Protection/deprotection strategies to control reactivity and stereochemistry.
Example Process from Patent Literature
A representative process adapted from WO2008137087A1 for related 2-methylpyrrolidine derivatives involves:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrogenation | 2-methylpyrroline + 5% Pt-C catalyst in EtOH/MeOH (2:1) at ambient temperature | (R)-2-methylpyrrolidine L-tartrate salt formed |
| Filtration | Removal of catalyst | Purified tartrate salt |
| Base treatment | Reaction with base to free base | (R)-2-methylpyrrolidine isolated |
| Coupling | Reaction with appropriate electrophile (e.g., 2H-pyridazin-3-one derivatives) using copper catalysts | Formation of target compound or intermediates |
This process is scalable to batches of at least 500 grams and yields optically pure products suitable for pharmaceutical applications.
Analytical Data and Optical Purity
Optical purity is critical for the biological activity of chiral amines. The hydrogenation step yields tartrate salts with at least 50% enantiomeric excess, which can be further purified by recrystallization or other methods to improve enantiomeric purity. The free base obtained after base treatment retains this optical purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-methylpyrroline (commercially available) |
| Catalyst | 5% Pt on carbon or Pt(IV) oxide |
| Solvent | Ethanol/Methanol mixture (2:1 to 3:1 v/v) |
| Temperature | Ambient (~20-25°C) |
| Product form | (R)-2-methylpyrrolidine L-tartrate salt |
| Optical purity | ≥ 50% ee (can be improved) |
| Scale | ≥ 500 g batches demonstrated |
| Subsequent steps | Base treatment to free base; coupling reactions for final compound |
Research Findings and Considerations
- The use of platinum catalysts provides high selectivity and mild reaction conditions.
- Avoidance of corrosive reagents enhances safety and cost-effectiveness.
- The process is compatible with commercial scale manufacturing and cGMP standards.
- The intermediate tartrate salts facilitate purification and optical enrichment.
- Coupling reactions to form the final compound may involve copper catalysis and require further optimization depending on the substituents.
Q & A
Q. What are the recommended methodologies for synthesizing (R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine in a laboratory setting?
A practical approach involves reductive amination or nucleophilic substitution reactions using chiral precursors. For example, details a synthesis protocol for a related pyrrolidine derivative, involving:
- Stepwise alkylation : Reacting a pyrrolidine core with a substituted methylpyrrolidine precursor under controlled conditions (e.g., DMF solvent, potassium carbonate base, 150°C heating).
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to achieve the desired (R) and (S) configurations.
- Purification : Extraction with ethyl acetate and drying over MgSO₄, followed by reduced-pressure solvent removal .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
X-ray crystallography using programs like SHELXL ( ) is the gold standard for resolving stereochemistry. Key steps include:
Q. What safety protocols are critical when handling this compound?
Referencing Safety Data Sheets ():
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation (H335).
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of enantiomeric pyrrolidine derivatives?
Discrepancies often arise from enantiomeric impurities or assay variability. Methodological solutions include:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to ensure enantiomeric purity >99% ().
- Dose-response studies : Compare activity across multiple concentrations to validate potency differences. For example, notes a 14-fold difference in nAChR affinity (Ki = 42 nM for (S)-enantiomer vs. 592 nM for (R)-enantiomer) .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina can model binding to receptors (e.g., nAChRs) by simulating ligand-receptor interactions.
- MD simulations : Assess stability of binding poses over time (e.g., 100-ns simulations in GROMACS).
- QSAR modeling : Correlate structural features (e.g., pyrrolidine ring substituents) with activity data from and .
Q. How can synthetic yields be optimized for large-scale production of enantiopure material?
- Catalyst screening : Test palladium or nickel catalysts for asymmetric hydrogenation ().
- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve reaction efficiency.
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What analytical techniques are suitable for detecting degradation products during long-term storage?
- LC-MS : Identify degradation impurities with high sensitivity.
- Stability studies : Store samples under accelerated conditions (40°C/75% RH) and compare to controls via NMR or HPLC ( recommends avoiding long storage due to degradation risks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
